4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide
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Overview
Description
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide is an organic compound that belongs to the class of benzohydrazides. This compound is characterized by the presence of an allyloxy group, a bromo substituent, and an ethoxy group attached to a benzene ring, along with a hydrazide functional group. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: The starting material, such as 2-allylphenol, undergoes nitration to introduce a nitro group.
Selective Bromination: The nitro compound is then selectively brominated to introduce the bromo substituent.
Allylation: The brominated nitro compound is subjected to allylation to introduce the allyloxy group.
Reduction: Finally, the nitro group is reduced to form the hydrazide functional group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of specific catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized under specific conditions.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The bromo substituent can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the hydrazide group can yield primary amines .
Scientific Research Applications
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with certain enzymes or proteins, potentially inhibiting their activity. Additionally, the bromo substituent can participate in halogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Allyloxy-4-propoxybenzene: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
Uniqueness
This compound is unique due to the combination of its functional groups, which impart specific reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-5-ethoxy-4-prop-2-enoxybenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O3/c1-3-5-18-11-7-9(13)8(12(16)15-14)6-10(11)17-4-2/h3,6-7H,1,4-5,14H2,2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXYAWOLDNCLR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)NN)Br)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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